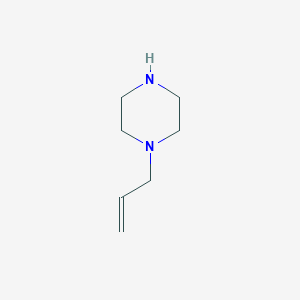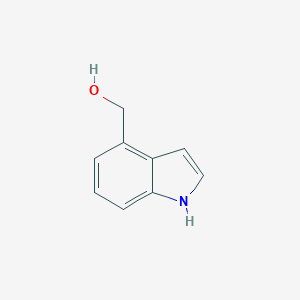
吲哚-4-甲醇
概述
描述
Indole derivatives, including indole methanols, are a class of compounds widely studied for their diverse chemical reactions, synthesis methods, and applications in various fields of chemistry and biochemistry. They are fundamental to constructing complex molecules found in natural products and pharmaceuticals.
Synthesis Analysis
Indole methanols can be synthesized through various methods, including the Lewis acid-catalyzed reaction of spiro-epoxyoxindoles with indoles, leading to compounds like 3-(3-indolyl)-oxindole-3-methanol. This method has been used for gram-scale synthesis, highlighting its efficiency and applicability in producing indole-based molecules (Hajra, Maity, & Maity, 2015).
Molecular Structure Analysis
The molecular structure of indole derivatives, including indole methanols, can be elucidated using spectroscopic techniques such as FT-IR and NMR, supported by DFT computational analysis. These studies provide insights into the functional groups, vibrational spectra, and optimized geometry of the compounds, allowing for a deeper understanding of their chemical behavior (Uludağ & Serdaroğlu, 2018).
Chemical Reactions and Properties
Indole methanols undergo various chemical reactions, including cycloadditions and carboalkoxylation, to form complex structures. For example, palladium-catalyzed cyclization/carboalkoxylation reactions have been utilized to synthesize tetrahydrocarbazoles from indole derivatives, showcasing the reactivity and versatility of indole methanols in organic synthesis (Liu & Widenhoefer, 2004).
Physical Properties Analysis
The physical properties of indole methanols, such as solubility, can be influenced by their interactions with solvents. Studies have shown that the solubility of indole derivatives in methanol and water varies significantly, with methanol often providing a better solvation environment due to specific interactions between the solvent molecules and the indole ring (Henao et al., 2016).
科学研究应用
烯基吲哚的钯催化环化/碳烷氧基化:本研究探索了在 CO 下,1-甲基-2-(4-戊烯基)吲哚与催化钯和化学计量铜在甲醇中反应生成四氢咔唑的反应。该方法以耐受沿烯基链和在各种烯烃位置的取代而著称,表明其具有合成各种咔唑结构的潜力 (Liu & Widenhoefer,2004 年).
小麦叶段中吲哚-3-乙酸和吲哚-3-甲醇的代谢:本研究将吲哚-3-甲醇鉴定为小麦叶片中吲哚-3-乙酸代谢的产物,通过不同途径生成各种产物,突出了其在植物生化中的作用 (Langenbeck-Schwich & Grainbow,1984 年).
吲哚各向异性衰减和光谱弛豫的皮秒分辨率:该研究调查了甲醇中吲哚的旋转扩散和时间分辨发射光谱,时间尺度为皮秒。此类研究有助于理解吲哚-4-甲醇等分子在各种溶剂中的动态过程 (Lakowicz 等人,1988 年).
原硅酸四甲酯作为超临界甲醇中吲哚 C3-甲基化的催化剂:本文讨论了原硅酸酯催化超临界甲醇中吲哚的甲基化,重点介绍了一种选择性生成 3-甲基-1H-吲哚的方法,该方法可能适用于各种吲哚衍生物,包括吲哚-4-甲醇 (Kozhevnikov 等人,2012 年).
吲哚在极性介质中单光子阈值光电离的模型系统
:该研究重点关注极性介质(如水/甲醇混合物)中的吲哚,并探索光电离过程,提供了对吲哚-4-甲醇等类似化合物在该环境中的行为的见解 (Lee & Robinson,1984 年).
MK-0462 的吲哚乙酸代谢物的有效合成:本研究讨论了吲哚-3-甲醇的钯催化合成,证明了其作为合成生物活性分子的中间体的作用 (Chen 等人,1996 年).
安全和危害
属性
IUPAC Name |
1H-indol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGXWCTWBZFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378471 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-methanol | |
CAS RN |
1074-85-7 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


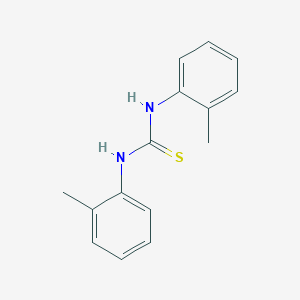

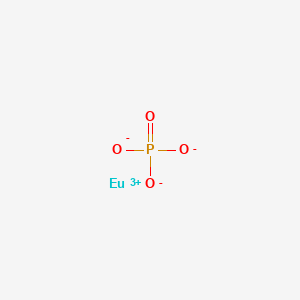
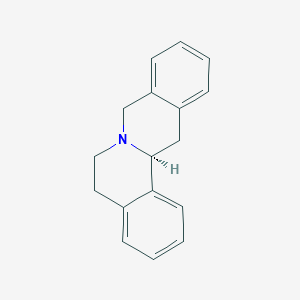
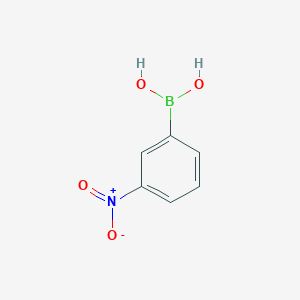
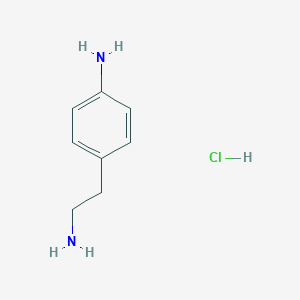


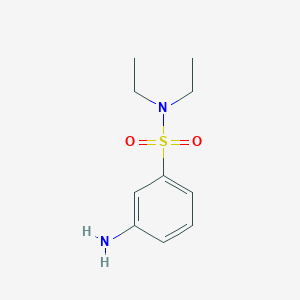
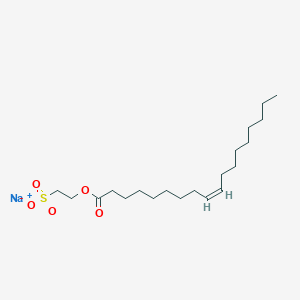

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
